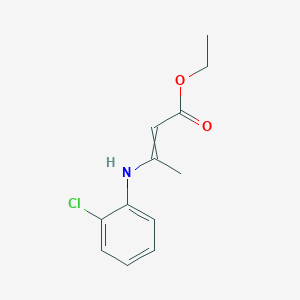

Ethyl (Z)-3-(2-chlorophenylamino)crotonate

Description

Contextualization of Substituted Crotonates in Organic Synthesis

Substituted crotonates, a category that includes esters of crotonic acid, are fundamental building blocks in organic synthesis. wikipedia.org Their utility stems from the presence of multiple reactive sites, which allows for a variety of chemical transformations. Ethyl crotonate, a related compound, is used as a reagent in complex syntheses, such as that of (+/-)-daurichromenic acid. sigmaaldrich.com

The structure of crotonates makes them suitable monomers for polymerization reactions, specifically through methods like group-transfer polymerization (GTP). acs.org Furthermore, substituted crotonates like ethyl 4-hydroxycrotonate are valuable intermediates, serving as precursors in the synthesis of alkaloids and other complex molecules. orgsyn.org The development of synthetic routes to various crotonic acid analogs is an active area of research, as these compounds can serve as intermediates for medicinally relevant products. google.com Organic synthesis itself is often a rate-limiting factor in the drug discovery process, highlighting the need for versatile and efficient synthetic methodologies. nih.gov

Table 1: Properties of Related Crotonate Esters

| Property | Ethyl Crotonate | Ethyl 3-aminocrotonate |

|---|---|---|

| Molecular Formula | C6H10O2 nih.gov | C6H11NO2 chemicalbook.com |

| Molecular Weight | 114.14 g/mol nih.gov | 129.16 g/mol chemicalbook.com |

| Form | Liquid sigmaaldrich.com | Data Not Available |

| Boiling Point | 142-143 °C sigmaaldrich.com | Data Not Available |

| Density | 0.918 g/mL at 25 °C sigmaaldrich.com | Data Not Available |

| Refractive Index | n20/D 1.424 sigmaaldrich.com | Data Not Available |

Significance of Anilinic Systems in Chemical Research

Anilinic systems, which are aromatic compounds containing an amino group, are of considerable importance in chemical research, particularly in drug discovery. cresset-group.com Aniline (B41778) itself is a precursor for a multitude of industrial chemicals, including rubber processing chemicals, dyes, and pharmaceuticals like certain sulfa drugs. nih.gov The aniline structural motif is found in numerous drug candidates due to its versatile nature and ability to interact with biological targets. cresset-group.com

However, the presence of an aniline group can present challenges, such as metabolic instability or toxicity, which may lead to adverse drug reactions. cresset-group.comacs.org These potential drawbacks drive medicinal chemists to modify anilinic systems or replace them with bioisosteres. Such substitutions can fine-tune a compound's pharmacological properties, potentially improving bioavailability, solubility, or receptor selectivity while mitigating toxicity. cresset-group.com Therefore, the synthesis of diverse aniline derivatives remains a key focus in the development of new therapeutics. mdpi.com

Overview of Structural Classes Related to Ethyl (Z)-3-(2-chlorophenylamino)crotonate

Ethyl (Z)-3-(2-chlorophenylamino)crotonate belongs to the class of compounds known as β-enamino esters or β-aminocrotonates. researchgate.net Its structure is a composite of several key functional groups that define its chemical character and potential applications.

β-Enamino Ester Core : This is the fundamental scaffold, providing a conjugated system that includes a nitrogen atom and an ester group. These compounds are known intermediates for nitrogen-containing heterocycles. researchgate.net

Substituted Aniline Moiety : The presence of a 2-chloroaniline (B154045) group links the compound to the broad family of anilinic structures used in medicinal chemistry. The chlorine substituent can significantly influence the electronic properties and metabolic stability of the molecule and any subsequent products derived from it. cresset-group.comacs.org

Crotonate Backbone : The four-carbon chain with a double bond and an ethyl ester group is derived from crotonic acid, a common building block in organic synthesis. acs.org

Table 2: Structural Classes Related to Ethyl (Z)-3-(2-chlorophenylamino)crotonate

| Structural Class | Description | Relevance |

|---|---|---|

| β-Amino Crotonates | Compounds with an amino group at the β-position of a crotonate ester. haui.edu.vn | Serve as key intermediates for pharmaceuticals like Ca channel blockers and for synthesizing heterocycles. haui.edu.vngoogle.com |

| Aniline Derivatives | Aromatic amines, often substituted on the ring or nitrogen. cresset-group.com | Prevalent in medicinal chemistry; substitutions are used to modulate pharmacological properties and reduce toxicity. cresset-group.comnih.gov |

| Crotonic Acid Esters | Esters of but-2-enoic acid. acs.org | Used as monomers and versatile building blocks in organic synthesis. sigmaaldrich.comacs.org |

| Heterocycle Precursors | Molecules that can be readily converted into cyclic compounds containing heteroatoms. | The enamine structure is primed for cyclization reactions to form quinolines, pyridines, and other systems. haui.edu.vnresearchgate.net |

Research Gaps and the Rationale for Investigating Ethyl (Z)-3-(2-chlorophenylamino)crotonate

The rationale for investigating a specific compound like Ethyl (Z)-3-(2-chlorophenylamino)crotonate arises from the convergence of its structural components. It combines the proven synthetic utility of the β-amino crotonate scaffold with a substituted aniline moiety, a common feature in pharmacologically active molecules. haui.edu.vncresset-group.com The development of such intermediates is crucial for expediting the drug discovery process by providing ready access to diverse and complex molecular structures. nih.gov

A significant research gap exists in the scientific literature regarding this specific compound. While the broader classes of β-amino crotonates and anilines are extensively studied, there is a lack of published data on the specific synthetic applications, reactivity, and potential biological activity of Ethyl (Z)-3-(2-chlorophenylamino)crotonate. Its potential as a bespoke building block for novel heterocyclic systems or as a fragment for lead optimization in drug discovery remains largely unexplored. The influence of the specific (Z)-stereochemistry and the 2-chloro substitution on its reactivity and the properties of its derivatives has not been systematically documented in peer-reviewed studies.

Aims and Objectives of Current and Future Research on the Compound

Given the existing research gaps, future investigations into Ethyl (Z)-3-(2-chlorophenylamino)crotonate would logically be aimed at exploring its synthetic potential and characterizing its properties.

Aims:

To establish the synthetic utility of the compound as a versatile intermediate for constructing more complex molecular architectures, particularly novel heterocyclic systems.

To investigate the influence of the electronically-modified phenylamino (B1219803) group on the reactivity of the crotonate system and the properties of resulting derivatives.

Objectives:

To develop and optimize synthetic protocols that use Ethyl (Z)-3-(2-chlorophenylamino)crotonate as a key reactant for the synthesis of target molecules like substituted quinolines, pyrimidines, or other pharmacologically relevant scaffolds.

To synthesize a focused library of compounds derived from this intermediate to enable screening for potential biological activity.

To perform detailed structural and spectroscopic characterization of the compound and its reaction products to confirm their identity and stereochemistry.

To conduct computational modeling and physicochemical property analysis to guide the synthesis of derivatives with desirable drug-like characteristics.

Properties

CAS No. |

42792-92-7 |

|---|---|

Molecular Formula |

C12H14ClNO2 |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

ethyl 3-(2-chloroanilino)but-2-enoate |

InChI |

InChI=1S/C12H14ClNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-8,14H,3H2,1-2H3 |

InChI Key |

STHTXVXBSQSOIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Ethyl Z 3 2 Chlorophenylamino Crotonate

Established Synthetic Routes to β-Amino Crotonate Frameworks

The most established and direct method for the synthesis of β-amino crotonate frameworks, including Ethyl (Z)-3-(2-chlorophenylamino)crotonate, is the condensation reaction between a β-ketoester and an amine. In the case of the target molecule, this involves the reaction of ethyl acetoacetate (B1235776) with 2-chloroaniline (B154045). This reaction, often referred to as an enamination, proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the enamine product.

The general reaction can be catalyzed by acids or bases, or in some cases, can proceed thermally. The equilibrium of the reaction is driven towards the product by the removal of water, often through azeotropic distillation. Various catalysts have been employed to improve the efficiency of this transformation, ranging from simple protic acids like acetic acid to Lewis acids such as zinc chloride, scandium(III) triflate, and cerium(III) chloride.

Optimized Synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate

The optimization of the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate focuses on maximizing the yield and stereoselectivity while minimizing reaction times and the use of hazardous materials. Key parameters for optimization include the choice of solvent, the catalyst system, and the reaction temperature.

Exploration of Reaction Conditions and Solvent Effects

The choice of solvent can significantly influence the rate and outcome of the condensation reaction. While the reaction can be performed under solvent-free conditions, various solvents have been explored to facilitate the reaction and the removal of water. A study on the synthesis of a related compound, ethyl 3-aminocrotonate, demonstrated that polar protic solvents like methanol (B129727) and ethanol (B145695) can be effective. haui.edu.vn For the synthesis of aryl-substituted β-enamino esters, aromatic solvents such as toluene (B28343) are often employed to allow for azeotropic removal of water using a Dean-Stark apparatus.

The effect of the solvent on the reaction yield for the synthesis of analogous β-amino crotonates is often studied to determine the optimal conditions. Below is a representative data table illustrating the impact of different solvents on the yield of a generic ethyl 3-arylaminocrotonate synthesis.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 110 | 4 | 85 |

| 2 | Methanol | 65 | 8 | 78 |

| 3 | Ethanol | 78 | 8 | 82 |

| 4 | Dichloromethane | 40 | 12 | 65 |

| 5 | Solvent-free | 80 | 2 | 92 |

This is an illustrative table based on general findings for the synthesis of related compounds.

Investigation of Catalyst Systems for Enhanced Yield and Selectivity

A variety of catalysts have been investigated to enhance the rate and efficiency of the synthesis of β-enamino esters. For the reaction of ethyl acetoacetate with anilines, both protic and Lewis acids have proven effective. Acetic acid is a simple and cost-effective catalyst that can protonate the carbonyl group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the amine.

Lewis acids, such as Zn(ClO₄)₂, Sc(OTf)₃, and CeCl₃·7H₂O, can also activate the carbonyl group and promote the reaction, often under milder conditions and in shorter reaction times. The choice of catalyst can also influence the chemoselectivity of the reaction, preventing side reactions and leading to higher yields of the desired product. Below is a table summarizing the performance of various catalysts in the synthesis of a representative ethyl 3-arylaminocrotonate.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetic Acid (10) | Toluene | 110 | 5 | 88 |

| 2 | Zn(ClO₄)₂ (5) | Ethanol | 25 | 3 | 90 |

| 3 | Sc(OTf)₃ (1) | Solvent-free | 50 | 1 | 95 |

| 4 | CeCl₃·7H₂O (10) | Methanol | 25 | 4 | 92 |

| 5 | None | Toluene | 110 | 12 | 70 |

This is an illustrative table based on general findings for the synthesis of related compounds.

Stereoselective Formation of the (Z)-Isomer

The formation of the (Z)-isomer of Ethyl 3-(2-chlorophenylamino)crotonate is generally favored thermodynamically. The stability of the (Z)-isomer is attributed to the formation of an intramolecular hydrogen bond between the N-H proton of the amine and the carbonyl oxygen of the ester group. This creates a stable six-membered pseudo-ring structure.

In many cases, the reaction between a β-ketoester and a primary aromatic amine, such as 2-chloroaniline, leads predominantly to the (Z)-isomer without the need for special stereocontrol measures, especially when the reaction is allowed to reach thermodynamic equilibrium. Spectroscopic methods, such as ¹H NMR, can be used to confirm the stereochemistry of the product, with the N-H proton of the (Z)-isomer typically appearing at a characteristically downfield chemical shift due to the hydrogen bonding. Studies on analogous systems have shown that the Z/E ratio is often greater than 95:5.

Alternative Synthetic Strategies and Precursor Design

While the direct condensation of ethyl acetoacetate and 2-chloroaniline is the most common route, alternative synthetic strategies can be envisioned for the synthesis of the β-amino crotonate framework. One such approach involves the reaction of an appropriate imine with an ester enolate. However, this method is less direct and may offer less control over the stereochemistry.

Another potential strategy involves the modification of a pre-existing β-amino crotonate. For instance, a different aryl group on the nitrogen could be replaced through a transamination reaction, although this is often a less efficient process.

The design of precursors for this synthesis is straightforward, relying on commercially available and relatively inexpensive starting materials: ethyl acetoacetate and 2-chloroaniline. The simplicity of the precursors is a significant advantage of the established synthetic route.

Green Chemistry Principles in the Synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate

The application of green chemistry principles to the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate aims to reduce the environmental impact of the chemical process. Several aspects of the synthesis can be optimized in this regard:

Atom Economy: The direct condensation reaction has a high atom economy, with water being the only byproduct.

Solvent-Free Conditions: As indicated in the data tables, conducting the reaction under solvent-free conditions can lead to high yields and eliminates the need for potentially hazardous organic solvents. This simplifies the work-up procedure and reduces chemical waste.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Many of the effective catalyst systems for this reaction operate at low loadings (1-10 mol%). The use of reusable solid acid catalysts is also an area of active research to further improve the green credentials of the synthesis.

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations reduces energy consumption. The use of highly active catalysts allows for milder reaction conditions.

By focusing on these principles, the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate can be made more sustainable and environmentally benign.

Scale-Up Considerations and Process Chemistry Challenges for Ethyl (Z)-3-(2-chlorophenylamino)crotonate

The transition from laboratory-scale synthesis to industrial production of Ethyl (Z)-3-(2-chlorophenylamino)crotonate introduces a host of challenges that are central to the field of process chemistry. Successful scale-up requires meticulous attention to reaction parameters, safety, efficiency, and economics. This section will delve into the critical considerations and potential hurdles encountered during the large-scale synthesis of this specific β-enamino ester.

The synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate typically involves the condensation reaction between ethyl acetoacetate and 2-chloroaniline. While this reaction appears straightforward on a lab scale, its translation to a multi-kilogram or pilot-plant scale necessitates a thorough understanding of various process parameters to ensure consistent product quality, yield, and safety.

Key Scale-Up Challenges:

Reaction Kinetics and Heat Management: The condensation reaction is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially hazardous conditions. Therefore, a detailed kinetic study is crucial to understand the reaction rate and heat flow. This data informs the design of the reactor's heating and cooling system to maintain a precise temperature profile.

Stereochemical Control: A significant challenge in the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate is the selective formation of the (Z)-isomer. The formation of the undesired (E)-isomer is a common issue in the synthesis of enamines. The ratio of (Z) to (E) isomers can be influenced by several factors including the solvent, reaction temperature, and the presence of catalysts. While intramolecular hydrogen bonding in the (Z)-isomer provides some thermodynamic stability, kinetic factors can favor the formation of the (E)-isomer. organic-chemistry.org On a large scale, maintaining the precise conditions to ensure high stereoselectivity can be difficult. Any deviation in temperature or mixing efficiency can lead to an increase in the (E)-isomer, necessitating challenging and costly purification steps.

| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |

| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for exotherm runaway. | Requires robust reactor cooling systems and careful control of addition rates. |

| Mixing | Rapid and efficient mixing with magnetic stirrers. | Potential for inhomogeneous mixing, leading to side reactions. | Requires optimized impeller design and agitation speed. |

| Stereocontrol | Precise temperature and addition control is easier. | Maintaining uniform conditions is more challenging. | Requires rigorous process control to ensure high (Z)-isomer purity. |

| Work-up | Simple extractions and evaporations. | Large volume extractions, phase separations, and distillations. | Requires specialized equipment and can be time and solvent intensive. |

Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. Solvents that are suitable for laboratory work may not be appropriate for industrial-scale production due to factors such as toxicity, flammability, and cost of recovery. For instance, while chlorinated solvents might be used in the lab, their use is often restricted in industrial settings. The scale-up process involves identifying a solvent that not only facilitates the desired reaction but is also easy to recover and recycle to minimize waste and production costs.

Product Isolation and Purification: Isolating the pure Ethyl (Z)-3-(2-chlorophenylamino)crotonate from the reaction mixture on a large scale presents its own set of challenges. The crude product may contain unreacted starting materials, the (E)-isomer, and other by-products. Crystallization is often the preferred method for purification at scale. However, developing a robust crystallization process that consistently delivers the desired crystal form, particle size distribution, and purity can be a complex and time-consuming task. The presence of the (E)-isomer can sometimes inhibit crystallization or co-crystallize with the desired product, making purification difficult.

Waste Management: Large-scale chemical production inevitably generates waste streams. A key aspect of process chemistry is to develop sustainable processes that minimize waste. This includes optimizing the reaction to maximize atom economy, recovering and recycling solvents, and developing safe and environmentally friendly methods for treating any unavoidable waste.

Chemical Reactivity, Transformation, and Mechanistic Studies

Electrophilic and Nucleophilic Reactivity at the Crotonate Moiety

The crotonate moiety in Ethyl (Z)-3-(2-chlorophenylamino)crotonate is the primary hub of its reactivity, featuring multiple sites susceptible to both electrophilic and nucleophilic attack. Enaminones are ambident nucleophiles and also possess electrophilic centers. researchgate.net The electron-donating effect of the aniline (B41778) nitrogen enhances the nucleophilicity of the α-carbon (C2) and the β-carbon (C4) of the crotonate system, while the electron-withdrawing ester group makes the carbonyl carbon (C1) and the β-carbon (C3) electrophilic.

Nucleophilic Character: Similar to enamines, the β-carbon of the enaminone system is electron-rich and acts as the primary nucleophilic center, readily reacting with a variety of electrophiles such as alkyl halides and acid chlorides in what is known as the Stork enamine synthesis. libretexts.org The nitrogen atom can also act as a nucleophile.

Electrophilic Character: The molecule possesses two main electrophilic sites researchgate.net:

The carbonyl carbon (C1) of the ester group is susceptible to attack by strong nucleophiles.

The β-carbon (C3), due to conjugation with the carbonyl group, can be attacked by nucleophiles, particularly in Michael-type addition reactions.

The interplay of these reactive sites allows Ethyl (Z)-3-(2-chlorophenylamino)crotonate to participate in a diverse array of chemical transformations.

Reactivity Profiles of the Aniline Nitrogen and the Chlorophenyl Substituent

Aniline Nitrogen: The nitrogen atom, while contributing to the enamine system's electronics, retains some nucleophilic character. It can participate in reactions such as N-alkylation or N-acylation under certain conditions. More importantly, it is a key participant in cyclization reactions, where it acts as an intramolecular nucleophile. researchgate.net It can also be involved in transamination processes, for instance, reacting with other amines to furnish new enaminone intermediates. nih.gov

Chlorophenyl Substituent: The 2-chlorophenyl group primarily exerts an electronic influence on the aniline nitrogen's basicity and nucleophilicity. The chlorine atom is an electron-withdrawing group via induction, which slightly reduces the electron-donating ability of the nitrogen atom. The aromatic ring itself can undergo electrophilic aromatic substitution, although the amino group's directing effects are modulated by its involvement in the enaminone system. The chloro-substituent also provides a handle for metal-catalyzed cross-coupling reactions, though this is a less common transformation for this substrate class compared to reactions at the enaminone core.

Cyclization and Rearrangement Pathways Involving Ethyl (Z)-3-(2-chlorophenylamino)crotonate

One of the most important applications of enaminones like Ethyl (Z)-3-(2-chlorophenylamino)crotonate is in the synthesis of heterocyclic compounds, particularly quinolines. These reactions leverage the intrinsic nucleophilic and electrophilic sites within the molecule to construct new ring systems.

The Friedländer annulation and related cyclization strategies are commonly employed. In a typical pathway, the enaminone reacts with another component that provides the remaining atoms needed to form the quinoline (B57606) ring. For example, the reaction with o-aminobenzyl alcohols can proceed via a transamination process, followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the quinoline core. nih.gov Similarly, reactions with 2-halobenzaldehydes can undergo domino reactions involving aldol addition and C(aryl)-N bond formation to produce quinolines. rsc.org

Other notable cyclization reactions include:

Reaction with aldehydes can lead to the formation of acridine derivatives. rsc.org

Ruthenium-catalyzed annulation with anthranils provides an efficient route to 3-substituted quinolines. mdpi.com

These cyclization reactions underscore the utility of Ethyl (Z)-3-(2-chlorophenylamino)crotonate as a versatile precursor for complex heterocyclic structures.

Metal-Catalyzed and Organocatalyzed Transformations

Modern synthetic methods frequently employ catalysts to enhance the reactivity and selectivity of transformations involving enaminones.

Metal-Catalysis: A variety of transition metals have been shown to effectively catalyze reactions of enaminones, particularly in the synthesis of quinolines. mdpi.com

Copper: Copper catalysts are used in domino reactions with 2-halobenzaldehydes for quinoline synthesis. rsc.org

Ruthenium: Ruthenium complexes catalyze the annulation of enaminones with anthranils. mdpi.comresearchgate.net

Cobalt: Cobalt-catalyzed C-H activation and cyclization with anilines can also produce quinoline skeletons. mdpi.com

Nickel and Iron: Inexpensive and eco-friendly nickel and iron catalysts have been developed for dehydrogenative coupling and cross-coupling reactions, respectively. organic-chemistry.org

These metal-catalyzed processes often involve C-H activation, cross-coupling, and cyclization cascades, providing efficient access to complex molecules under relatively mild conditions.

| Catalyst | Reactant Partner | Product Type | Reference |

|---|---|---|---|

| Copper | 2-Bromobenzaldehydes | Quinolines | rsc.org |

| Ruthenium | Anthranils | 3-Substituted Quinolines | mdpi.com |

| Cobalt | Anilines | Quinolines | mdpi.com |

| Nickel | 2-Aminobenzyl alcohol | Quinolines | organic-chemistry.org |

Organocatalysis: Transition-metal-free approaches often rely on organocatalysts. Acid catalysts, such as p-toluenesulfonic acid (TsOH), can be used to promote cyclocondensation reactions, for example, between enaminones and o-aminobenzyl alcohols, by facilitating the initial transamination step. nih.gov

Photochemical and Thermal Reactivity Investigations

The conjugated π-system of Ethyl (Z)-3-(2-chlorophenylamino)crotonate makes it susceptible to photochemical and thermal transformations.

Photochemical Reactivity: The primary photochemical process for compounds with similar structures is E/Z isomerization around the C=C double bond. nih.gov Irradiation with light of a suitable wavelength can provide the energy needed to overcome the rotational barrier, leading to a photostationary state of isomers. mdpi.com While direct photolysis leading to fragmentation has been reported for some enaminones, it often occurs in very low yields. researchgate.net The main application of light is to induce geometric changes in the molecule, which can be harnessed in photoswitchable systems. nih.gov

Thermal Reactivity: Many of the cyclization reactions discussed previously are thermally promoted, often requiring refluxing in a high-boiling solvent. Thermally induced E/Z isomerization is also possible, but the energy barrier is typically high, meaning significant heat is required. mdpi.com In the absence of a reactive partner, the (Z)-isomer of Ethyl (Z)-3-(2-chlorophenylamino)crotonate is expected to be relatively stable at moderate temperatures.

Studies on the Interconversion and Stability of Z/E Isomers

The geometry of the C=C double bond in Ethyl (Z)-3-(2-chlorophenylamino)crotonate is a critical aspect of its structure. The (Z)-isomer is generally stabilized by an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen. This interaction contributes to a lower ground-state energy compared to the corresponding (E)-isomer, where such an interaction is absent.

Stability: For related compounds, the Z configuration is often the thermodynamically favored isomer. mdpi.com The stability of the Z-isomer is sufficient to prevent tautomerization at room temperature. nih.gov

Interconversion: The conversion between Z and E isomers is a reversible process.

Photochemical Isomerization: As noted, this is an efficient way to induce interconversion. The process can be triggered by visible light, sometimes with the aid of a photocatalyst. mdpi.com

Thermal Isomerization: This process is generally slow at room temperature due to a high activation energy barrier (often around 110 kJ/mol for similar structures). mdpi.com The mechanism is believed to proceed through a rotation of the amino group towards a linear transition state. mdpi.com

The ability to control the isomeric form is crucial, as the geometry of the double bond can be critical for biological activity and for the success of subsequent stereospecific reactions. nih.gov

| Factor | Effect on Isomerization | Mechanism | Reference |

|---|---|---|---|

| Light (Photons) | Promotes Z ↔ E interconversion | Excitation to a higher energy state with a lower rotational barrier | nih.govmdpi.com |

| Heat (Thermal Energy) | Can induce isomerization at high temperatures | Overcoming a high ground-state rotational energy barrier | mdpi.com |

| Intramolecular H-Bond | Stabilizes the Z-isomer, increasing the barrier for Z → E conversion | Lowers the ground state energy of the Z-isomer | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformational dynamics of Ethyl (Z)-3-(2-chlorophenylamino)crotonate in solution. The presence of various proton and carbon environments allows for a thorough investigation using a combination of one-dimensional and two-dimensional NMR techniques.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Spatial Relationships

Two-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethyl (Z)-3-(2-chlorophenylamino)crotonate, COSY spectra would show correlations between the vinyl proton and the methyl protons of the crotonate moiety, as well as between the methylene and methyl protons of the ethyl group. Correlations among the aromatic protons on the 2-chlorophenyl ring would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the vinyl proton signal will correlate with the vinyl carbon signal, and the protons of the ethyl and methyl groups will correlate with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected between the N-H proton and carbons of the aromatic ring and the crotonate backbone, as well as between the carbonyl carbon and protons of the ethyl group and the vinyl methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is vital for conformational analysis. For the (Z)-isomer, a significant Nuclear Overhauser Effect (NOE) would be expected between the N-H proton and the vinyl proton, confirming their cis relationship. NOEs between the protons of the 2-chlorophenyl ring and the crotonate backbone can provide insights into the rotational conformation around the C-N bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl (Z)-3-(2-chlorophenylamino)crotonate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 8.0 - 10.0 | - |

| Aromatic-H | 6.8 - 7.5 | 110 - 140 |

| Vinyl-H | 4.5 - 5.5 | 90 - 100 |

| O-CH₂ | 3.9 - 4.2 | 58 - 62 |

| Vinyl-CH₃ | 1.8 - 2.2 | 15 - 20 |

| O-CH₂-CH₃ | 1.1 - 1.4 | 12 - 16 |

| C=O | - | 165 - 175 |

| C-Cl | - | 125 - 135 |

Variable Temperature NMR for Rotational Barriers and Dynamic Processes

The presence of single bonds, such as the C-N bond and the C-O bond of the ester, allows for rotational isomerism. Variable temperature (VT) NMR studies can provide quantitative information about the energy barriers associated with these rotational processes. By monitoring the coalescence of signals as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for bond rotation can be calculated. st-andrews.ac.ukacs.org This is particularly relevant for the rotation around the C-N bond, which can be hindered due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the crotonate system.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Functional Group Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding, within Ethyl (Z)-3-(2-chlorophenylamino)crotonate.

The (Z)-configuration of this molecule allows for the formation of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester group. acs.orgacs.org This interaction, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), significantly influences the vibrational frequencies of the involved groups. acs.orgresearchgate.net

N-H Stretching: In the absence of hydrogen bonding, the N-H stretching vibration would be expected in the range of 3300-3500 cm⁻¹. However, due to the strong intramolecular hydrogen bond, this peak is expected to be significantly broadened and shifted to a lower frequency, typically in the 2800-3200 cm⁻¹ region. acs.orgacs.org

C=O Stretching: The carbonyl stretching frequency of an α,β-unsaturated ester is typically observed around 1715-1730 cm⁻¹. The involvement of the carbonyl oxygen in the intramolecular hydrogen bond would likely cause a shift to a lower wavenumber.

C=C Stretching: The C=C stretching vibration of the enamine system is expected in the 1600-1650 cm⁻¹ range.

Aromatic Vibrations: The 2-chlorophenyl group will exhibit characteristic C-H and C=C stretching and bending vibrations in the aromatic region of the spectrum.

Table 2: Predicted Key IR and Raman Vibrational Frequencies for Ethyl (Z)-3-(2-chlorophenylamino)crotonate

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 2800 - 3200 | Broadened and red-shifted due to intramolecular H-bonding |

| C-H (Aromatic) | 3000 - 3100 | |

| C-H (Aliphatic) | 2850 - 3000 | |

| C=O Stretch | 1680 - 1710 | Red-shifted due to H-bonding and conjugation |

| C=C Stretch (Enamine) | 1600 - 1650 | |

| C=C Stretch (Aromatic) | 1450 - 1600 | |

| C-N Stretch | 1250 - 1350 | |

| C-O Stretch | 1100 - 1300 |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition and elucidating the fragmentation pathways of Ethyl (Z)-3-(2-chlorophenylamino)crotonate.

The presence of a chlorine atom is a key feature that can be identified through isotopic pattern analysis. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M⁺) and any chlorine-containing fragment ions will appear as a pair of peaks (M and M+2) with a characteristic 3:1 intensity ratio.

The fragmentation of this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways:

Loss of the Ethoxy Group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement if sterically feasible, followed by the loss of a hydroxyl radical.

Cleavage of the Ethyl Group: Loss of an ethyl radical (•CH₂CH₃) from the ester is a common fragmentation pathway.

Fragmentation of the Crotonate Chain: Cleavage of the bonds within the crotonate backbone can lead to various smaller fragment ions.

Fragmentation involving the Phenylamino (B1219803) Moiety: The 2-chloroaniline (B154045) portion of the molecule can undergo characteristic fragmentations, such as the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl). nih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Ethyl (Z)-3-(2-chlorophenylamino)crotonate

| m/z (for ³⁵Cl) | Possible Fragment |

|---|---|

| 239 | [M]⁺ |

| 210 | [M - C₂H₅]⁺ |

| 194 | [M - OCH₂CH₃]⁺ |

| 166 | [M - COOCH₂CH₃]⁺ |

| 127 | [ClC₆H₄NH₂]⁺ |

| 111 | [C₆H₄NH]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The molecule is expected to be nearly planar in the enamine-ester portion due to the delocalized π-system and the intramolecular hydrogen bond. The 2-chlorophenyl ring would likely be twisted out of this plane to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···O or C-H···π interactions. The presence of the chlorine atom could also lead to halogen bonding interactions in the solid state.

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy can be used to characterize the chromophore and investigate the electronic transitions within Ethyl (Z)-3-(2-chlorophenylamino)crotonate. The primary chromophore in this molecule is the extended conjugated system encompassing the 2-chlorophenyl ring and the enamino-crotonate moiety.

Absorption: The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within this conjugated system. nih.gov The presence of the amino group (an auxochrome) and the chlorine atom will influence the position and intensity of these absorption maxima. Aromatic amines and imines typically exhibit absorption in the UV region. nih.govresearchgate.net

Emission: Upon excitation, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, would be sensitive to the molecular conformation and the solvent environment.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and calculating electronic properties of enaminones. ijnc.irut.ac.ir For Ethyl (Z)-3-(2-chlorophenylamino)crotonate, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G**, can determine the most stable three-dimensional arrangement of its atoms. ijnc.irresearchgate.net

These calculations would reveal key structural parameters. A crucial feature of enaminones is the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, which forms a stable six-membered ring. sid.ir DFT can precisely calculate the length of this hydrogen bond and other bond lengths and angles, providing a detailed picture of the molecule's ground-state geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for Ethyl (Z)-3-(2-chlorophenylamino)crotonate using DFT (B3LYP/6-311++G )**

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O | 1.25 Å | |

| C=C | 1.38 Å | |

| C-N | 1.35 Å | |

| N-H | 1.02 Å | |

| O···H (Hydrogen Bond) | 1.85 Å | |

| Bond Angles | ||

| C-C=O | 121.5° | |

| C=C-N | 125.0° | |

| C-N-H | 120.0° | |

| Note: This table contains representative, hypothetical data based on typical values for enaminone systems. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For Ethyl (Z)-3-(2-chlorophenylamino)crotonate, DFT calculations can map the distribution of these orbitals and determine their energy levels. ut.ac.ir The HOMO is typically localized over the electron-rich enamine-phenyl portion of the molecule, while the LUMO is often centered on the electron-accepting crotonate carbonyl group. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. ut.ac.ir

Table 2: Hypothetical FMO Properties of Ethyl (Z)-3-(2-chlorophenylamino)crotonate

| Property | Value (eV) | Description |

| E_HOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.35 | Indicator of chemical reactivity and stability |

| Note: This table contains representative, hypothetical data. |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. ut.ac.ir The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For Ethyl (Z)-3-(2-chlorophenylamino)crotonate, an EPS map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the N-H proton involved in the intramolecular hydrogen bond would appear as a region of high positive potential (blue). The chlorinated phenyl ring would exhibit a complex potential distribution, influenced by the electronegative chlorine atom and the aromatic system. This detailed charge mapping helps identify sites for hydrogen bonding and other non-covalent interactions.

Reaction Pathway Prediction and Mechanistic Insights through Computational Modeling

Computational modeling can be used to explore the mechanisms of chemical reactions, such as the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate. This typically involves the reaction of ethyl acetoacetate (B1235776) with 2-chloroaniline (B154045). By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed.

Methods like DFT can be used to locate transition state structures and calculate their activation energies. This allows chemists to understand the feasibility of a proposed reaction mechanism and identify the rate-determining step. For instance, the synthesis of β-enaminones involves the nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration. mdpi.com Computational analysis can model these steps, providing insights into how catalysts or different solvents might influence the reaction rate and yield.

Conformational Landscape Exploration via Molecular Dynamics Simulations

While DFT is excellent for finding the lowest-energy (ground state) structure, molecules are dynamic and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape.

QSAR (Quantitative Structure-Activity Relationship) Modeling within Chemical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov If a set of enaminone analogs of Ethyl (Z)-3-(2-chlorophenylamino)crotonate were synthesized and tested for a specific biological activity (e.g., anticonvulsant effects), a QSAR model could be developed. nih.gov

The process involves calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govmdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molecular Weight | Size of the molecule |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water |

| Topological | Wiener Index | Molecular branching and compactness |

Ligand-Receptor Docking and Interaction Studies with Model Systems (Molecular Level)

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like Ethyl (Z)-3-(2-chlorophenylamino)crotonate) when bound to a larger molecule, typically a protein receptor. nih.gov This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. animbiosci.org

To perform a docking study, a three-dimensional structure of a relevant protein target is required. Given the known activities of similar enaminones, a potential target could be an enzyme or receptor involved in neurological pathways or cell cycle regulation. researchgate.net The docking algorithm then samples numerous possible conformations of the ligand within the protein's active site and scores them based on binding energy. chemrevlett.com The results reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.net This information provides a molecular-level hypothesis for the compound's mechanism of action.

Derivatization Chemistry and Structure Reactivity Relationships

Synthesis of Analogues and Derivatives of Ethyl (Z)-3-(2-chlorophenylamino)crotonate

The chemical architecture of Ethyl (Z)-3-(2-chlorophenylamino)crotonate allows for systematic modifications at several key positions, enabling the generation of a diverse library of analogues and derivatives. These modifications can be broadly categorized into alterations of the ester group and crotonate backbone, variations in the substituents on the anilinic phenyl ring, and the exploration of bioisosteric replacements.

Modifications to the Ester Group and Crotonate Backbone

The ethyl ester group of the parent compound is a prime site for modification to influence physicochemical properties such as solubility and reactivity. Standard synthetic methodologies can be employed to generate a variety of ester analogues.

Table 1: Potential Ester Analogues of (Z)-3-(2-chlorophenylamino)crotonate

| Derivative Name | Potential Synthetic Method |

|---|---|

| Methyl (Z)-3-(2-chlorophenylamino)crotonate | Transesterification with methanol (B129727) in the presence of an acid or base catalyst. |

| tert-Butyl (Z)-3-(2-chlorophenylamino)crotonate | Transesterification with tert-butanol. |

| (Z)-3-(2-chlorophenylamino)crotonic acid | Hydrolysis of the ethyl ester under acidic or basic conditions. |

The crotonate backbone offers additional opportunities for derivatization. The α-carbon, situated between the ester and the enamine system, can potentially be functionalized, although this may be challenging due to the delocalized nature of the β-enaminone system. Reactions involving the C=C double bond, such as cycloadditions, could also be explored to introduce further structural diversity.

Substituent Effects on the Anilinic Phenyl Ring

Table 2: Representative Analogues with Varied Anilinic Phenyl Ring Substituents

| Substituent (Position) | Aniline (B41778) Precursor | Resulting Crotonate | Expected Electronic Effect |

|---|---|---|---|

| 4-Methoxy (para) | 4-Methoxyaniline | Ethyl (Z)-3-(4-methoxyphenylamino)crotonate | Electron-donating |

| 4-Nitro (para) | 4-Nitroaniline | Ethyl (Z)-3-(4-nitrophenylamino)crotonate | Electron-withdrawing |

| 3,4-Dichloro (meta, para) | 3,4-Dichloroaniline | Ethyl (Z)-3-(3,4-dichlorophenylamino)crotonate | Electron-withdrawing |

The electron-donating groups are expected to increase the nucleophilicity of the enamine nitrogen, potentially accelerating reactions such as cyclizations. Conversely, electron-withdrawing groups would decrease this nucleophilicity.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For Ethyl (Z)-3-(2-chlorophenylamino)crotonate, several bioisosteric replacements could be envisioned. The ester group, for instance, could be replaced with an amide, a sulfonamide, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. The phenyl ring could be substituted with other aromatic systems such as thiophene (B33073) or pyridine (B92270) to explore the impact on biological activity and physicochemical properties.

Elucidation of Structure-Reactivity Relationships in Novel Chemical Transformations

One of the most significant chemical transformations of Ethyl (Z)-3-(2-chlorophenylamino)crotonate and its analogues is their thermal cyclization to form quinoline (B57606) derivatives. This reaction, which falls under the category of Conrad-Limpach or Gould-Jacobs type syntheses, provides a powerful method for the construction of the quinoline core, a privileged scaffold in medicinal chemistry. synarchive.comwikipedia.orgnih.gov

The reaction proceeds through the thermal intramolecular cyclization of the β-anilino crotonate. The aniline nitrogen attacks the ester carbonyl, followed by the elimination of ethanol (B145695) to form the 4-hydroxyquinoline (B1666331) product. The nature and position of the substituent on the aniline ring significantly influence the ease of this cyclization.

Reaction Scheme: Thermal Cyclization to 4-Hydroxy-8-chloroquinoline

High-boiling solvents such as diphenyl ether or Dowtherm A are typically required to achieve the high temperatures (around 250 °C) necessary for this cyclization. nih.gov The 2-chloro substituent on the aniline ring directs the cyclization to form the 8-chloro-substituted quinoline derivative. The structure-reactivity relationship is evident in that electron-donating groups on the aniline ring generally facilitate the cyclization, while electron-withdrawing groups can hinder it by reducing the nucleophilicity of the attacking nitrogen atom.

Development of Hybrid Molecules Incorporating the β-Amino Crotonate Scaffold

The β-amino crotonate scaffold is an attractive building block for the development of hybrid molecules, where it can be covalently linked to other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel biological activities. The synthetic versatility of the scaffold allows for its incorporation into more complex molecular architectures. For instance, the amino group can be part of a larger heterocyclic system, or the ester group can be used as a handle to attach other molecules via an amide or ester linkage.

Synthesis of Precursors for Polymeric Materials or Conjugates

While less explored, the reactive functionalities of Ethyl (Z)-3-(2-chlorophenylamino)crotonate present opportunities for its use as a monomer or a precursor for functional polymers. The presence of the secondary amine and the ester group allows for potential polycondensation or polyaddition reactions. For example, conversion of the ester to a carboxylic acid and subsequent reaction with a diamine could lead to the formation of polyamides. Furthermore, the aromatic ring could be functionalized with polymerizable groups, such as a vinyl or an acrylate (B77674) moiety, to enable its incorporation into polymer chains via radical polymerization. These potential applications, however, remain largely theoretical and require further experimental investigation.

Applications As a Synthetic Building Block and Chemical Probe in Vitro Focus

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The enaminone moiety within Ethyl (Z)-3-(2-chlorophenylamino)crotonate serves as a versatile synthon for the construction of various heterocyclic scaffolds, which are pivotal structures in medicinal chemistry and materials science. The presence of both nucleophilic (the amino group and the α-carbon) and electrophilic (the carbonyl carbon) centers allows for a range of cyclization strategies.

Quinoline (B57606) Derivatives: One of the prominent applications of N-aryl-β-enaminones is in the synthesis of quinoline derivatives. Through thermal or acid-catalyzed intramolecular cyclization, Ethyl (Z)-3-(2-chlorophenylamino)crotonate can be converted into 4-hydroxy-2-methyl-8-chloroquinoline. This transformation typically proceeds via an electrophilic aromatic substitution where the enamine double bond attacks the ortho-position of the chlorophenyl ring, followed by aromatization. The reaction conditions can be tuned to favor specific isomers and improve yields.

Benzodiazepine (B76468) Analogues: The structural framework of Ethyl (Z)-3-(2-chlorophenylamino)crotonate is also amenable to the synthesis of benzodiazepine derivatives, a class of compounds with significant pharmacological activities. nih.gov Reaction with appropriate reagents can lead to the formation of a seven-membered diazepine (B8756704) ring. For instance, condensation with a suitable amino-containing synthon can initiate a sequence of reactions culminating in the formation of a 1,4-benzodiazepine (B1214927) scaffold. The 2-chlorophenyl substituent can influence the reactivity and the final structure of the resulting benzodiazepine.

Pyrimidine (B1678525) Synthesis: Furthermore, the enaminone can act as a three-carbon component in the synthesis of pyrimidine derivatives. Condensation reactions with amidines or guanidines can lead to the formation of substituted pyrimidines. The reaction proceeds through the initial attack of the nucleophilic nitrogen of the amidine on the carbonyl carbon of the crotonate, followed by cyclization and dehydration.

Application in Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy, making them ideal for the generation of chemical libraries for drug discovery and other applications. nih.gov Ethyl (Z)-3-(2-chlorophenylamino)crotonate, with its multiple reactive sites, is a suitable candidate for participation in such reactions.

While specific examples detailing the use of Ethyl (Z)-3-(2-chlorophenylamino)crotonate in well-known MCRs like the Biginelli or Hantzsch reactions are not extensively documented in readily available literature, the general reactivity of β-enaminones suggests its potential applicability. In a hypothetical Biginelli-type reaction, it could potentially replace the β-ketoester component, reacting with an aldehyde and urea (B33335) (or thiourea) to generate dihydropyrimidinone-like structures. Similarly, in a Hantzsch-like synthesis, it could serve as one of the β-dicarbonyl equivalents. The presence of the N-(2-chlorophenyl) substituent would introduce structural diversity into the resulting heterocyclic libraries.

The exploration of Ethyl (Z)-3-(2-chlorophenylamino)crotonate in various MCRs represents a promising avenue for the rapid synthesis of diverse and complex molecular scaffolds.

Role as a Ligand Precursor for Coordination Chemistry and Catalysis

The β-enaminone structure of Ethyl (Z)-3-(2-chlorophenylamino)crotonate makes it an excellent precursor for the synthesis of chelating ligands for coordination chemistry. The nitrogen and oxygen atoms of the enaminone moiety can coordinate to a variety of metal ions, forming stable metal complexes. researchgate.netuobaghdad.edu.iqresearchgate.net

The coordination behavior of β-enaminones is well-established, and they can act as bidentate ligands, binding to a metal center through the nitrogen and oxygen atoms to form a six-membered chelate ring. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the enaminone backbone. The 2-chlorophenyl group in Ethyl (Z)-3-(2-chlorophenylamino)crotonate can influence the steric and electronic environment around the metal center, which in turn can affect the catalytic activity of the complex.

These metal complexes have potential applications in catalysis, for instance, in oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity would depend on the choice of the metal ion and the reaction conditions. Research in this area could lead to the development of novel and efficient catalysts for various organic transformations.

Potential as a Chemical Probe for In Vitro Biochemical Studies

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of Ethyl (Z)-3-(2-chlorophenylamino)crotonate and its derivatives suggest their potential as chemical probes for in vitro biochemical studies, particularly in the investigation of molecular recognition and enzyme inhibition.

Investigation of Molecular Recognition and Binding with Model Biomolecules (e.g., enzymes, receptors)

The substituted N-aryl enaminone scaffold can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition and binding to biological macromolecules like enzymes and receptors. Molecular docking studies can be employed to predict the binding modes and affinities of Ethyl (Z)-3-(2-chlorophenylamino)crotonate and its analogues with the active sites of various enzymes. mdpi.comnih.gov

For example, kinases, a class of enzymes often targeted in drug discovery, have binding sites that can accommodate heterocyclic ligands. The 2-chlorophenyl group can potentially interact with specific hydrophobic pockets within the enzyme's active site, contributing to the binding affinity and selectivity.

Mechanistic Exploration of Compound-Target Interactions at the Molecular Level

Once a potential biological target is identified, further in vitro studies can be conducted to elucidate the mechanism of interaction at the molecular level. Enzyme inhibition assays can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. mdpi.com Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of analogues with systematic structural modifications, can help identify the key structural features responsible for the biological activity. For instance, varying the substituent on the phenyl ring or modifying the crotonate moiety can provide insights into the specific interactions that govern the binding to the target protein.

Precursor in the Development of Advanced Organic Materials

The field of materials science is constantly seeking new organic molecules with tailored properties for applications in electronics, optics, and other advanced technologies. The conjugated π-system of Ethyl (Z)-3-(2-chlorophenylamino)crotonate makes it a potential precursor for the synthesis of novel organic materials.

Enaminones can be used as monomers for the synthesis of polyenaminones, a class of polymers with interesting thermal and optical properties. uni-lj.si The polymerization can be achieved through various methods, and the properties of the resulting polymer can be controlled by the structure of the monomer. The presence of the 2-chlorophenyl group in the polymer backbone could influence its solubility, processability, and electronic properties.

Furthermore, the ability of the enaminone moiety to form metal complexes opens up possibilities for the creation of metal-containing polymers and coordination polymers. These materials could exhibit interesting magnetic, electronic, or catalytic properties, making them suitable for applications in areas such as sensors, conductive materials, and catalysis.

Future Research Directions and Broader Perspectives

Unexplored Synthetic Routes and Green Chemistry Advancements

Future research could significantly enhance the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate by exploring novel, more sustainable methods. While traditional syntheses are effective, they may not align with the modern principles of green chemistry.

Unexplored Synthetic Routes:

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. Future studies could investigate the use of transaminases or other enzymes to catalyze the formation of the enamine from corresponding keto-esters and 2-chloroaniline (B154045). mdpi.comnih.gov Biocatalytic approaches could lead to higher yields and enantioselectivity, which is particularly valuable in pharmaceutical applications. europa.eu

Mechanochemistry: Ball mill synthesis presents a solvent-free method for the production of enamines. organic-chemistry.org Research into the mechanochemical synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate could offer a greener alternative to solvent-based methods, reducing waste and energy consumption. organic-chemistry.org

Photocatalysis: Visible-light-mediated catalysis is an emerging tool in organic synthesis that allows for reactions to occur under mild conditions. researchgate.net Investigating the photocatalytic synthesis of this compound could open new, energy-efficient pathways.

Green Chemistry Advancements:

The application of green chemistry principles can significantly reduce the environmental impact of producing Ethyl (Z)-3-(2-chlorophenylamino)crotonate. Key areas for advancement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like deep eutectic solvents (DESs) could enhance the sustainability of the synthesis. mdpi.com

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as biocatalysis and photocatalysis, would reduce the energy consumption of the manufacturing process.

Novel Chemical Transformations and Reaction Discovery

The reactivity of Ethyl (Z)-3-(2-chlorophenylamino)crotonate is ripe for exploration, with the potential for discovering new chemical transformations and reactions. Its structure, featuring an electron-rich enamine and an ester group, makes it a versatile building block for more complex molecules.

Future research could focus on:

Cyclization Reactions: Investigating novel intramolecular or intermolecular cyclization reactions to synthesize heterocyclic compounds, which are prevalent in medicinal chemistry.

Asymmetric Catalysis: Developing asymmetric transformations to introduce chirality, leading to the synthesis of enantiomerically pure compounds with potential biological activity.

Polymerization: Exploring the use of Ethyl (Z)-3-(2-chlorophenylamino)crotonate as a monomer in polymerization reactions to create novel functional polymers. Research on the copolymerization of crotonate esters with other monomers has shown promise in producing degradable polymers. nih.govacs.org

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. amt.ukvapourtec.comteknoscienze.com Integrating the synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate into a continuous flow system could lead to significant process improvements.

Potential Benefits of Flow Synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with hazardous reagents or exothermic reactions.

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. pharmasalmanac.com

Scalability: Scaling up production in a flow system can be as simple as running the system for a longer duration or by numbering up reactors. pharmasalmanac.com

Future research should focus on developing a robust and efficient flow process for the synthesis of this compound, potentially incorporating in-line analysis for real-time monitoring and control. pharmasalmanac.com

Advanced Material Science Applications and Functional Molecule Design

The unique electronic and structural features of Ethyl (Z)-3-(2-chlorophenylamino)crotonate make it a promising candidate for the design of advanced materials and functional molecules.

Potential Applications in Material Science:

Organic Electronics: The conjugated system of the enamine could be exploited in the design of organic semiconductors or conductive polymers.

Functional Polymers: As a monomer, it could be used to synthesize polymers with tailored properties for applications in drug delivery, sensors, or coatings. researchgate.net The functionalization of materials can significantly enhance their properties and open up new applications. mdpi.com

Nanomaterials: The molecule could be used to functionalize nanomaterials like graphene or nanoparticles, imparting new properties for applications in catalysis, sensing, or biomedicine. nih.govresearchgate.net

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the reaction mechanisms and molecular interactions of Ethyl (Z)-3-(2-chlorophenylamino)crotonate is crucial for optimizing its synthesis and predicting its behavior in various applications.

Areas for Mechanistic Investigation:

Computational Studies: Employing density functional theory (DFT) and other computational methods to model the reaction pathways for its synthesis and subsequent transformations can provide valuable insights into the reaction mechanisms.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can be used to study the structure and dynamics of the molecule and its interactions with other chemical species. A study on a related crotonate derivative used X-ray diffraction and NMR spectroscopy to determine its structure in the solid state and in solution. researchgate.net

Kinetics Studies: Detailed kinetic analysis of its formation and reactions can help in optimizing reaction conditions and understanding the factors that control its reactivity.

Sustainable Chemistry Considerations in Production and Application

The principles of sustainable chemistry should guide the entire lifecycle of Ethyl (Z)-3-(2-chlorophenylamino)crotonate, from its production to its final application and disposal.

Key Sustainability Considerations:

Renewable Feedstocks: Investigating the possibility of synthesizing the compound from renewable starting materials would significantly enhance its sustainability profile.

Lifecycle Assessment: Conducting a comprehensive lifecycle assessment to evaluate the environmental impact of the entire process, from raw material extraction to product disposal.

Biodegradability: For applications where the compound or its derivatives might be released into the environment, designing for biodegradability is essential. The development of degradable polymers from crotonate esters is a step in this direction. nih.govacs.org

Waste Valorization: Developing methods to recycle or valorize any byproducts or waste streams generated during its production.

By focusing on these future research directions, the scientific community can unlock the full potential of Ethyl (Z)-3-(2-chlorophenylamino)crotonate, paving the way for new discoveries and applications that are both innovative and sustainable.

Q & A

Q. What are the optimal synthetic routes for Ethyl (Z)-3-(2-chlorophenylamino)crotonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of ethyl crotonate derivatives typically involves functionalization at the α- or β-positions. For introducing the 2-chlorophenylamino group, acylation of ethyl 3-aminocrotonate with 2-chlorophenyl isocyanate or chloro-substituted benzoyl chloride under inert conditions (e.g., N₂ atmosphere) is recommended . Key parameters include:

- Solvent : Use ethyl acetate or dichloromethane for solubility and low side reactivity.

- Catalyst : Employ triethylamine or DMAP to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted amines and byproducts .

Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 amine:electrophile ratio) to minimize dimerization, a common side reaction in α,β-unsaturated esters .

Q. How can NMR spectroscopy confirm the structure and stereochemistry of Ethyl (Z)-3-(2-chlorophenylamino)crotonate?

- Methodological Answer : Use a combination of 1D and 2D NMR techniques:

- 1H NMR : Assign peaks using coupling constants (e.g., JH3-H4 ≈ 10–12 Hz for Z-isomer olefinic protons) .

- 13C NMR : Identify carbonyl (δ ~165–170 ppm) and quaternary carbons via DEPT-135 (negative CH₂ signals) .

- 2D COSY/HMBC : Resolve spin systems (e.g., coupling between NH and C3) and long-range correlations (e.g., NH to carbonyl carbon) .

Q. Example 1H NMR Assignments (CDCl₃) :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H3 | 5.85 | d (J=12 Hz) | Olefinic H |

| H4 | 6.95 | d (J=12 Hz) | Olefinic H |

| NH | 8.20 | br s | Anilino NH |

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Isomerization : The Z-isomer may convert to E under prolonged heating. Use low temperatures (<50°C) and inert atmospheres to suppress radical-mediated isomerization .

- Dimerization : α,β-unsaturated esters dimerize via Michael addition. Add inhibitors like hydroquinone (0.1 wt%) or use dilute reaction conditions .

- Byproduct Formation : Unreacted 2-chlorophenylamine can be removed via acid-base extraction (wash with 1M HCl) .

Advanced Research Questions

Q. How do gas-phase kinetic studies with OH radicals or Cl atoms inform the compound’s stability and reactivity?

- Methodological Answer : Rate constants (k) for reactions with oxidants like Cl atoms or OH radicals are determined using relative rate methods with reference hydrocarbons (e.g., acrylonitrile). For example:

- Experimental Setup : Perform reactions at 298 K in synthetic air or N₂, monitoring decay via GC-MS .

- Data Analysis : Calculate k using the equation:

where [A] and [Ref] are concentrations of the target and reference compound, respectively .

- Key Finding : Ethyl crotonate derivatives exhibit k ≈ 2.5–3.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for Cl reactions, with errors ±15% (2σ) due to reference compound variability .

Q. How can contradictions in experimental data (e.g., reaction rates or product ratios) be resolved?

- Methodological Answer :

- Error Analysis : Quantify uncertainties from least-squares fits (2σ) and reference compound rate constants .

- Control Experiments : Repeat reactions under inert (N₂) vs. oxidative (O₂) conditions to assess atmospheric effects .

- Isomer-Specific Probes : Use GC columns (e.g., cross-linked methyl silicone) to resolve Z/E isomers (retention time differences ≈0.45 min) .

Q. How do advanced 2D NMR techniques (HMBC, COSY) resolve long-range couplings and quaternary carbons?

- Methodological Answer :

- HMBC : Detects 2–4 bond correlations (e.g., NH to C=O or aryl carbons). For Ethyl (Z)-3-(2-chlorophenylamino)crotonate, HMBC cross-peaks between NH (δ 8.20 ppm) and C3 (δ 120 ppm) confirm connectivity .

- COSY : Identifies adjacent protons (e.g., H3–H4 coupling in the crotonate backbone) .

Example HMBC Correlations :

| Proton (δ ppm) | Carbon (δ ppm) | Correlation Type |

|---|---|---|

| NH (8.20) | C3 (120) | 3JCH |

| H4 (6.95) | C=O (168) | 2JCH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.